4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate
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Overview
Description
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical characteristics, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of sodium hydroxide as an alkali in the final step is preferred due to its economic advantages and ease of handling compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonates.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, and hydrazine. Reaction conditions typically involve alkaline environments and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of pulmonary fibrosis, the compound inhibits the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1). This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, which are key signaling molecules in the TGF-β1 pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated phenyl sulfonates and difluoromethoxylated ketones. These compounds share structural similarities but differ in their specific functional groups and reactivities .
Uniqueness
What sets 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate apart is its combination of difluoromethoxy and fluoranesulfonate groups, which confer unique chemical properties and reactivities. This makes it a versatile compound for various applications, particularly in fields requiring high chemical stability and specific reactivity patterns .
Properties
CAS No. |
2411267-05-3 |
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Molecular Formula |
C7H4F4O4S |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
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